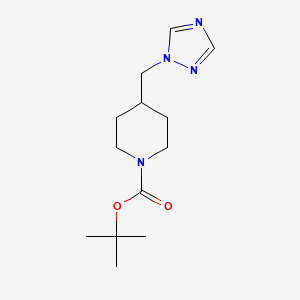
2,8-Dichloro-7-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dichloro-7-methoxyquinoline: is a chemical compound with the molecular formula C10H7Cl2NO and a molecular weight of 228.07 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloro-7-methoxyquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline ring . Another method involves the reaction of 4,5-dimethoxy-2-nitrobenzophenone with Raney’s nickel and oxolane, followed by recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dichloro-7-methoxyquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Applications De Recherche Scientifique
2,8-Dichloro-7-methoxyquinoline has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex quinoline derivatives .
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi .
- Studied for its anticancer properties, showing promising results in inhibiting the proliferation of cancer cells .
Medicine:
- Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer .
- Used in the development of new drugs with improved efficacy and reduced side effects .
Industry:
Mécanisme D'action
The mechanism of action of 2,8-Dichloro-7-methoxyquinoline involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in essential biological processes, leading to the disruption of cellular functions . For example, it can inhibit the synthesis of nucleic acids and proteins, resulting in the inhibition of cell growth and proliferation . Additionally, the compound can induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
2-Chloroquinoline: Similar structure but lacks the methoxy group at position 7.
7-Methoxyquinoline: Similar structure but lacks the chlorine atoms at positions 2 and 8.
8-Hydroxyquinoline: Similar structure but has a hydroxyl group at position 8 instead of a chlorine atom.
Uniqueness: 2,8-Dichloro-7-methoxyquinoline is unique due to the presence of both chlorine atoms and a methoxy group, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H7Cl2NO |
|---|---|
Poids moléculaire |
228.07 g/mol |
Nom IUPAC |
2,8-dichloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-7-4-2-6-3-5-8(11)13-10(6)9(7)12/h2-5H,1H3 |
Clé InChI |
XLQUOXRHCMRGFE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)





